Benzenesulfonamide, 3,4-difluoro-5-nitro- synonyms and IUPAC name
Benzenesulfonamide, 3,4-difluoro-5-nitro- synonyms and IUPAC name
High-Performance Scaffold for SNAr-Based Medicinal Chemistry
Executive Summary & Identity
3,4-Difluoro-5-nitrobenzenesulfonamide is a highly specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates.[1] Its value lies in its unique electronic architecture: the benzene ring possesses three electron-withdrawing groups (EWGs)—two fluorines, one nitro, and one sulfonamide.
This specific arrangement creates a "regiochemical hotspot" at the C4 position, making the molecule an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr). It serves as a critical scaffold for installing amines, thiols, or alkoxides in the development of Bcl-2 inhibitors, anti-infectives, and agrochemicals.
Chemical Identity Data
| Parameter | Detail |
| CAS Registry Number | 1803826-57-4 |
| IUPAC Name | 3,4-Difluoro-5-nitrobenzenesulfonamide |
| CAS Formal Name | Benzenesulfonamide, 3,4-difluoro-5-nitro- |
| Molecular Formula | C₆H₄F₂N₂O₄S |
| Molecular Weight | 238.17 g/mol |
| SMILES | NS(=O)(=O)c1cc(F)c(F)c(c1)=O |
| InChI Key | Derived from structure |
| Appearance | Off-white to pale yellow solid |
Structural Logic & Reactivity Profile
To utilize this compound effectively, one must understand the electronic "push-pull" dynamics governing its reactivity.
The "Activated Core" Hypothesis
The molecule is designed to be unstable at specific bonds to facilitate chemical ligation.
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C1-Sulfonamide (–SO₂NH₂): Meta-directing EWG. Increases acidity of the ring.
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C5-Nitro (–NO₂): Strongest EWG.[1] Ortho/Para directing for nucleophilic attack.
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C3 & C4 Fluorines: High electronegativity.
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The C4 Fluorine: This is the "sacrificial" atom. It is located ortho to the Nitro group and para to the Sulfonamide (if we consider the electronic resonance, though formally meta, the inductive withdrawal is immense). The combined electron withdrawal renders C4 highly electrophilic.
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Mechanism of Action: SNAr
When treated with a nucleophile (e.g., a primary amine), the reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.
Figure 1: The SNAr reaction pathway. The C4-Fluorine is displaced due to activation by the ortho-Nitro group.[1]
Synthesis & Manufacturing Pathways
The synthesis of 3,4-difluoro-5-nitrobenzenesulfonamide is non-trivial due to the need for precise regiocontrol.[1] The most robust route involves the nitration of the parent sulfonamide.
Route: Nitration of 3,4-Difluorobenzenesulfonamide
This protocol relies on the synergistic directing effects of the substituents.
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Sulfonamide (C1): Directs meta (Positions 3 and 5). Position 3 is blocked by Fluorine. Target: C5.
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Fluorine (C4): Directs ortho (Positions 3 and 5). Position 3 is blocked. Target: C5.
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Fluorine (C3): Directs ortho (Positions 2 and 4) and para (Position 6).
Experimental Protocol (Bench Scale)
Note: This protocol assumes standard safety compliance for handling fuming acids.
Reagents:
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3,4-Difluorobenzenesulfonamide (1.0 eq)
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Sulfuric Acid (H₂SO₄), concentrated (Solvent/Catalyst)
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Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃) (1.1 eq)
Step-by-Step Methodology:
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Solubilization: Charge a round-bottom flask with concentrated H₂SO₄ (5 mL per gram of substrate). Cool to 0–5°C in an ice bath.
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Addition: Slowly add 3,4-difluorobenzenesulfonamide portion-wise, ensuring temperature remains <10°C. Stir until fully dissolved.
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Nitration: Add fuming HNO₃ dropwise over 30 minutes. Critical: Maintain internal temperature <15°C to prevent dinitration or desulfonation.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]
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Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). The product should precipitate as a solid.
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Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH ~7).
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Purification: Recrystallize from Ethanol/Water or dry under vacuum.
Figure 2: Process flow for the regioselective nitration synthesis.
Applications in Drug Discovery
This compound is rarely the final drug; it is a "linchpin" intermediate.
Bcl-2 Inhibitor Analogs
The 3-nitro-4-fluoro-sulfonamide motif is structurally homologous to intermediates used in the synthesis of Venetoclax (ABT-199) and Navitoclax (ABT-263) .[1]
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Function: The sulfonamide moiety binds to the hydrophobic groove of Bcl-2 family proteins.[1]
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Modification: The C4-Fluorine is displaced by bulky amines (e.g., piperazines or pyrrolidines) to establish key hydrogen bonding interactions within the protein pocket.
Fragment-Based Drug Discovery (FBDD)
Because of its low molecular weight (<250 Da) and high polarity, this molecule serves as an excellent "fragment" for screening against binding pockets.
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Ligand Efficiency: The presence of F and NO₂ allows for strong electrostatic interactions.
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Synthetic Expandability: Once a "hit" is found, the C4 position can be rapidly derivatized to grow the molecule.
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocol:
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Store at 2–8°C (Refrigerator).
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Keep under inert atmosphere (Nitrogen/Argon) if storing for >6 months to prevent hydrolysis of the sulfonamide or reduction of the nitro group.
Disposal:
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Do not mix with strong bases (exothermic polymerization risk).
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Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx and NOx emissions).
References
-
BLD Pharm. (n.d.).[2] 3,4-Difluoro-5-nitrobenzenesulfonamide Product Page (CAS 1803826-57-4).[1][2][3][4] Retrieved from
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Sigma-Aldrich. (2025).[1] Safety Data Sheet: Fluorinated Nitrobenzenes. Retrieved from
-
Wu, Y., et al. (2023).[5] "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration." Journal of Organic Chemistry, 88, 11322-11327.[5] (Mechanistic basis for nitration of deactivated arenes).
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from
- Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. (Context for sulfonamide Bcl-2 inhibitors).
Sources
- 1. 1041598-53-1|4-Fluoro-N-methyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. 1187966-31-9|3-Fluoro-4-nitrobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. 1698482-96-0|2,4-Difluoro-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 1342407-33-3|2,3-Difluoro-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
